molecular formula C25H21N3O3S2 B3275582 (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-87-3

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3275582
CAS No.: 627038-87-3
M. Wt: 475.6 g/mol
InChI Key: NFAMBFNXQSPLGM-DEDYPNTBSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a unique substitution pattern: a 5-methylfuran-2-yl group at position 5, a thiophen-2-ylmethylidene moiety at position 2, and an N-(2-methylphenyl)carboxamide group at position 4. Thiazolopyrimidine scaffolds are pharmacologically significant due to their structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . While direct pharmacological data for this compound are unavailable in the provided evidence, analogous structures are associated with antiviral, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-14-7-4-5-9-18(14)27-23(29)21-16(3)26-25-28(22(21)19-11-10-15(2)31-19)24(30)20(33-25)13-17-8-6-12-32-17/h4-13,22H,1-3H3,(H,27,29)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAMBFNXQSPLGM-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)C(=CC5=CC=CS5)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=C(O4)C)C(=O)/C(=C\C5=CC=CS5)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include thiophene derivatives, furan derivatives, and various amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of biological pathways. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Substituent Comparison of Thiazolopyrimidine Derivatives

Compound Position 2 Substituent Position 5 Substituent Position 6 Substituent
Target Compound Thiophen-2-ylmethylidene 5-Methylfuran-2-yl N-(2-Methylphenyl)carboxamide
Ethyl ester derivative 2,4,6-Trimethoxybenzylidene Phenyl Ethyl carboxylate
Carboxybenzylidene derivative 4-Carboxybenzylidene Phenyl Ethyl carboxylate

Key Observations:

Position 2 Substituents :

  • The target compound’s thiophen-2-ylmethylidene group introduces sulfur-based aromaticity, which may enhance π-π stacking interactions compared to the oxygen-rich trimethoxybenzylidene in or the polar carboxybenzylidene in . Thiophene’s electron-rich nature could improve binding to hydrophobic pockets in biological targets.

Position 5 Substituents: The 5-methylfuran-2-yl group in the target compound contrasts with the phenyl group in .

Position 6 Substituents :

  • The N-(2-methylphenyl)carboxamide group replaces the ethyl carboxylate in . Carboxamides generally exhibit stronger hydrogen-bonding capacity and improved bioavailability due to reduced ester hydrolysis .

Crystallographic and Hydrogen-Bonding Analysis

Table 2: Crystallographic Parameters and Intermolecular Interactions

Compound Dihedral Angle (Thiazolopyrimidine vs. Aromatic Substituent) Hydrogen-Bonding Patterns
Ethyl ester derivative 80.94° (vs. benzene ring) C–H···O bifurcated bonds along c-axis
Target Compound (Inferred) Likely <80° (thiophene’s smaller size reduces steric clash) Potential N–H···O/S and C–H···O interactions
  • Dihedral Angles: In , the large dihedral angle (80.94°) between the thiazolopyrimidine core and the benzene ring suggests significant non-planarity, which may hinder π-stacking. The target compound’s thiophene substituent, being smaller, could adopt a more planar conformation, enhancing crystal packing efficiency .
  • Hydrogen Bonding : The carboxamide group in the target compound likely forms N–H···O/S bonds, as seen in similar systems . In contrast, the ethyl carboxylate in relies on weaker C–H···O interactions, which are less directional and result in less robust crystal networks .

Pharmacological Implications (Inferred)

While direct data are unavailable, structural analogs suggest:

  • Thiophene vs. Benzene : Thiophene’s sulfur atom may confer improved metabolic stability and binding to sulfur-recognizing enzymes (e.g., cytochrome P450).
  • Carboxamide vs. Ester : The carboxamide group’s hydrogen-bonding capability could enhance target affinity, as seen in kinase inhibitors .

Biological Activity

The compound (2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core with various functional groups that contribute to its biological activity. The IUPAC name indicates the presence of a methylfuran moiety and a thiophene ring, which are known for their biological interactions.

PropertyValue
Molecular FormulaC25H21N3O3S2
Molecular Weight469.58 g/mol
IUPAC Name(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-6-carboxamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Key reagents include thiophene derivatives and various amines. Controlled conditions such as specific solvents and temperatures are essential for successful synthesis .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets including enzymes, receptors, and nucleic acids. The interactions may involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions can lead to modulation of critical biological pathways, potentially influencing processes such as cell signaling and gene expression .

Pharmacological Properties

Research suggests that the compound may exhibit several pharmacological activities:

Anticancer Studies

One study focused on the anticancer effects of similar thiazolo-pyrimidine derivatives highlighted their ability to inhibit cancer cell proliferation at low concentrations. The study utilized various cancer cell lines to evaluate efficacy and mechanism .

Antidiabetic Mechanisms

Another research effort explored the compound's potential as an antidiabetic agent by assessing its impact on glucose metabolism and insulin sensitivity in vitro. The findings indicated significant modulation of key metabolic pathways associated with diabetes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
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(2E)-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2-[(thiophen-2-yl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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